REACTION_CXSMILES
|
CS(C)=O.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][CH2:15][C:6]=12.CCN(CC)CC.O>C(Cl)Cl>[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[CH2:11][C:12](=[O:16])[CH2:13][CH2:14][CH2:15][C:6]=12
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Name
|
|
Quantity
|
5.54 mL
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Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol
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Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
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N1=C2C(=CC=C1)CC(CCC2)O
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
24.74 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
After the solution was stirred for an additional 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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(plus 20 ml rinse)
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Type
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ADDITION
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Details
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was added via canuula over 5 min
|
Duration
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5 min
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Type
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STIRRING
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Details
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The reaction mixture was stirred at −50-−55° C. for an additional 40 min (the solution
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
(Gel like and difficult to stir. Needs occasional shaking at ambient temperature)
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2 (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried with Na2SO4
|
Type
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CONCENTRATION
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Details
|
concentrated to a tan oil with some solids
|
Type
|
CUSTOM
|
Details
|
Purification by FCC up to 10% MeOH/CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.947 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |